molecular formula C10H9BrN4 B13101914 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine CAS No. 913322-65-3

4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine

Cat. No.: B13101914
CAS No.: 913322-65-3
M. Wt: 265.11 g/mol
InChI Key: BRQFXJJMAMIJSO-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antitumor, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to therapeutic effects, such as reducing blood glucose levels in the case of α-glucosidase inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine is unique due to its specific structure, which combines a bromopyridine moiety with a methylpyrimidine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

CAS No.

913322-65-3

Molecular Formula

C10H9BrN4

Molecular Weight

265.11 g/mol

IUPAC Name

4-(5-bromopyridin-3-yl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C10H9BrN4/c1-6-2-9(15-10(12)14-6)7-3-8(11)5-13-4-7/h2-5H,1H3,(H2,12,14,15)

InChI Key

BRQFXJJMAMIJSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC(=CN=C2)Br

Origin of Product

United States

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